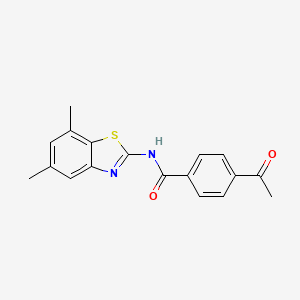

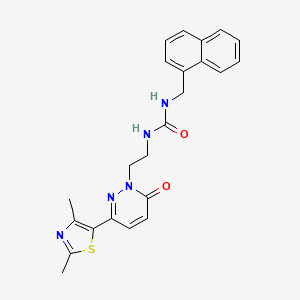

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . They are used in various applications such as optical storage devices, crystallographic, coloring materials, sensors, dye-sensitized solar cells, and nonlinear optics (NLO) .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic and analytical techniques . For instance, the proton nuclear magnetic resonance (1H NMR) spectra of the azo ligand and its Zn (II) complex are recorded in DMSO-d6 at room temperature .Chemical Reactions Analysis

Benzothiazole derivatives are known to exhibit diverse chemical reactivity, enabling them to participate in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Benzothiazoles, including our compound of interest, exhibit potent biological activities. Researchers have explored their potential as:

- Anti-cancer agents : Benzothiazoles have demonstrated anti-cancer properties, making them promising candidates for drug development .

- Anti-bacterial agents : These compounds have shown efficacy against bacterial infections .

- Anti-tuberculosis agents : Benzothiazoles may contribute to combating tuberculosis .

- Anti-diabetic agents : Some derivatives exhibit anti-diabetic effects .

Enzyme Inhibition

Benzothiazoles can act as inhibitors for various enzymes. Their inhibitory effects have been investigated in the context of:

- Enzymes related to disease pathways : For instance, they may inhibit enzymes associated with inflammation or neurodegenerative diseases .

Fluorescence Materials and Imaging Reagents

The benzothiazole ring system is valuable for creating:

Antioxidant Properties

Certain benzothiazoles exhibit antioxidant activity, which is essential for protecting cells from oxidative stress .

Electroluminescent Devices

Benzothiazoles have been employed in the design of electroluminescent devices, such as organic light-emitting diodes (OLEDs) and displays .

Other Biological Activities

Beyond the mentioned areas, benzothiazoles have been investigated for:

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the aforementioned enzymes, which are crucial for bacterial growth and survival .

Biochemical Pathways

The inhibition of the enzymes mentioned above would disrupt several biochemical pathways essential for bacterial growth and survival .

Result of Action

Benzothiazole derivatives are known to exhibit antibacterial activity, suggesting that they may lead to the death of bacterial cells by disrupting essential biochemical pathways .

Orientations Futures

Propriétés

IUPAC Name |

4-acetyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-10-8-11(2)16-15(9-10)19-18(23-16)20-17(22)14-6-4-13(5-7-14)12(3)21/h4-9H,1-3H3,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMWVOZXVWFADP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2369737.png)

![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B2369747.png)

![N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2369751.png)

![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)

![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)

![2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)